molecular formula C16H20N4O5S3 B10946644 1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide

1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B10946644
M. Wt: 444.6 g/mol
InChI Key: QNSCYXWTHPDLGV-UHFFFAOYSA-N
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Description

1-(METHYLSULFONYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiazole moiety, and sulfonamide groups

Preparation Methods

The synthesis of 1-(METHYLSULFONYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction with appropriate thiazole precursors.

    Sulfonamide Formation: The sulfonamide groups are introduced through sulfonylation reactions using sulfonyl chlorides.

    Final Coupling: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(METHYLSULFONYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of sulfonamide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole moiety, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(METHYLSULFONYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Pharmaceutical Development: The compound serves as a lead compound in drug discovery programs, aiding in the development of new pharmaceuticals.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-(METHYLSULFONYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    Sulfonamides: These compounds share the sulfonamide functional group and are known for their antibacterial properties.

    Thiazole Derivatives: Compounds containing the thiazole ring are studied for their diverse biological activities.

    Piperidine Derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.

The uniqueness of 1-(METHYLSULFONYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C16H20N4O5S3

Molecular Weight

444.6 g/mol

IUPAC Name

1-methylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H20N4O5S3/c1-27(22,23)20-9-6-12(7-10-20)15(21)18-13-2-4-14(5-3-13)28(24,25)19-16-17-8-11-26-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,17,19)(H,18,21)

InChI Key

QNSCYXWTHPDLGV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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